3-(2,5-Dimethylbenzyl)piperidine
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Overview
Description
3-(2,5-Dimethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dimethylbenzyl group. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylbenzyl)piperidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . Additionally, microwave irradiation can be employed for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions and the use of Grignard reagents to provide various enantioenriched α-substituted piperidines . The use of chiral ligands and rhodium-catalyzed arylation of aliphatic N-tosylaldimines in neutral reaction conditions has also been demonstrated to be effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylbenzyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
3-(2,5-Dimethylbenzyl)piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, leading to antiproliferative activity against cancer cells . Additionally, they can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a six-membered heterocyclic amine.
2,5-Dimethylpiperidine: A piperidine derivative with methyl groups at positions 2 and 5.
N-Benzylpiperidine: A piperidine derivative with a benzyl group attached to the nitrogen atom.
Uniqueness
3-(2,5-Dimethylbenzyl)piperidine is unique due to the presence of both the 2,5-dimethylbenzyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its therapeutic potential in medicinal chemistry .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21N/c1-11-5-6-12(2)14(8-11)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 |
InChI Key |
WGYMXTVADRHIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2CCCNC2 |
Origin of Product |
United States |
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